bis-PXZ-OXD
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of bis-PXZ-OXD involves a multi-step process. One common synthetic route includes the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with phenoxazine in the presence of potassium carbonate and palladium(II) acetate as a catalyst. The reaction is typically carried out in toluene under reflux conditions . The product is then purified by column chromatography and further refined through sublimation under reduced pressure to achieve high purity suitable for OLED fabrication .
Analyse Chemischer Reaktionen
Bis-PXZ-OXD undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically results in the formation of halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bis-PXZ-OXD has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and fluorescence.
Industry: This compound is primarily used in the production of OLEDs, where it serves as an electron-transport layer, enhancing the efficiency and performance of the devices
Wirkmechanismus
The mechanism of action of bis-PXZ-OXD in OLEDs involves its role as a TADF emitter. The compound exhibits a hybridized local and charge-transfer (HLCT) excited state, which is achieved by modifying the connection bridges between donor and acceptor groups. This modification reduces the torsion angle and steric hindrance between these groups, facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state . This process enhances the photoluminescence quantum yield and overall efficiency of the OLEDs .
Vergleich Mit ähnlichen Verbindungen
Bis-PXZ-OXD can be compared with other similar compounds such as:
PXZ-OXD: This compound has a similar structure but differs in the number of phenoxazine units attached to the oxadiazole core.
PXZ-TAZ: This compound uses a triazole core instead of an oxadiazole core, resulting in different emission properties.
2PXZ-OXD: This compound has two phenoxazine units attached to the oxadiazole core, leading to higher photoluminescence quantum yields and more efficient TADF properties
This compound is unique due to its specific combination of donor and acceptor groups, which provides a balance between local and charge-transfer excited states, making it highly efficient for use in OLEDs .
Eigenschaften
IUPAC Name |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenoxazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N4O3/c1-5-13-33-29(9-1)41(30-10-2-6-14-34(30)43-33)27-21-17-25(18-22-27)37-39-40-38(45-37)26-19-23-28(24-20-26)42-31-11-3-7-15-35(31)44-36-16-8-4-12-32(36)42/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCTLAMROUHJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.